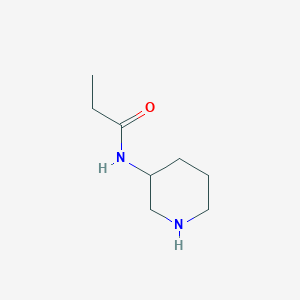
N-(piperidin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(piperidin-3-yl)propanamide” is a compound with the CAS Number: 886504-11-6 . It has a molecular weight of 156.23 .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “N-(piperidin-3-yl)propanamide” can be represented by the InChI code: 1S/C8H16N2O/c9-8(11)4-3-7-2-1-5-10-6-7/h7,10H,1-6H2,(H2,9,11) .Physical And Chemical Properties Analysis
“N-(piperidin-3-yl)propanamide” is an oil at room temperature .Scientific Research Applications
Synthesis and Potential Therapeutic Applications
Antiallergic Activity : A study by Courant et al. (1993) synthesized N-(pyridin-2-yl)-3-(piperazin-1-yl)propanamides, which are structurally similar to N-(piperidin-3-yl)propanamide, and found them to have potential antiallergic activity, as evidenced in vivo by the passive cutaneous anaphylaxis test (Courant et al., 1993).
Alzheimer’s Disease Treatment : Rehman et al. (2018) synthesized new N-substituted derivatives of a compound structurally related to N-(piperidin-3-yl)propanamide, targeting potential drug candidates for Alzheimer’s disease. These compounds showed enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer’s therapy (Rehman et al., 2018).
Antimicrobial Activity : Vinaya et al. (2009) investigated 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, closely related to N-(piperidin-3-yl)propanamide, for their antimicrobial activity. They found significant potent antimicrobial activities against bacterial and fungal pathogens of tomato plants, suggesting potential agricultural applications (Vinaya et al., 2009).
Anticancer Agents : Rehman et al. (2018) also synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, structurally similar to N-(piperidin-3-yl)propanamide, and evaluated them as anticancer agents. Some compounds exhibited strong anticancer activity, suggesting potential in cancer treatment (Rehman et al., 2018).
Anticonvulsant Effects : The research by Sadek et al. (2016) explored the anticonvulsant effects of nonimidazole histamine H3 receptor antagonists, including compounds structurally related to N-(piperidin-3-yl)propanamide. They observed moderate protection in certain convulsion models, indicating potential applications in epilepsy treatment (Sadek et al., 2016).
Safety and Hazards
Future Directions
Piperidine derivatives, including “N-(piperidin-3-yl)propanamide”, continue to be an area of active research due to their importance in drug design . More than 7000 piperidine-related papers were published during the last five years , indicating ongoing interest and potential future developments in this field.
Mechanism of Action
Target of Action
The primary target of N-(piperidin-3-yl)propanamide is the 80S Ribosome . The 80S Ribosome is a large and complex molecular machine, found within all living cells, that serves as the primary site of biological protein synthesis (translation). It translates messenger RNA (mRNA) to build polypeptide chains, which go on to fold into an active protein.
Mode of Action
N-(piperidin-3-yl)propanamide interacts with its target, the 80S Ribosome, to inhibit the translation of Proprotein convertase subtilisin/kexin type 9 (PCSK9) protein . PCSK9 is a secreted protein that downregulates low-density lipoprotein (LDL) receptor (LDL-R) levels on the surface of hepatocytes, resulting in decreased clearance of LDL-cholesterol (LDL-C) .
Biochemical Pathways
The inhibition of PCSK9 protein translation by N-(piperidin-3-yl)propanamide affects the LDL cholesterol metabolic pathway . By inhibiting PCSK9 translation, the compound increases LDL-R levels, which in turn promotes the uptake of LDL-C in hepatoma cells . This results in a decrease in circulating LDL-C levels.
Pharmacokinetics
Computational filters for adme properties are often used in the drug discovery process
Result of Action
The molecular effect of N-(piperidin-3-yl)propanamide’s action is the inhibition of PCSK9 protein translation . On a cellular level, this results in increased LDL-R levels and enhanced uptake of LDL-C in hepatoma cells . This could potentially lead to a decrease in circulating LDL-C levels, which is beneficial in the management of hypercholesterolemia.
properties
IUPAC Name |
N-piperidin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-8(11)10-7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSINODYAVEIAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCCNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(piperidin-3-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N-butyl-N-methylsulfamoyl)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2913179.png)
![(NE)-N-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]hydroxylamine](/img/structure/B2913181.png)
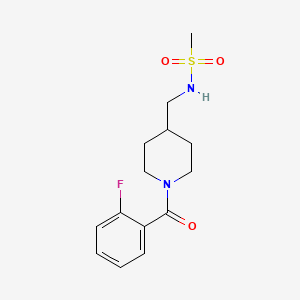
![Ethyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2913187.png)
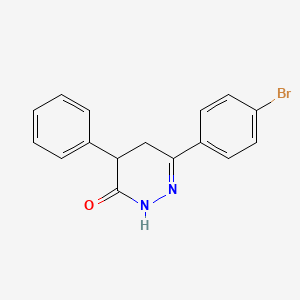

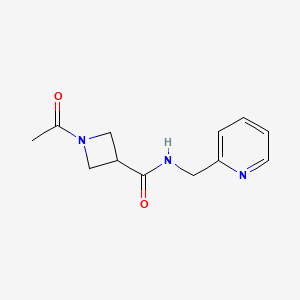
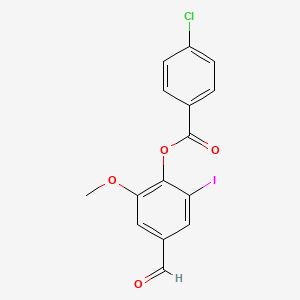

![N-[(4-Sulfamoylphenyl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2913197.png)
![6-(azepan-1-ylsulfonyl)-2-(2-chlorobenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2913199.png)
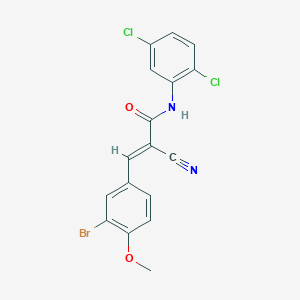
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2913201.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B2913202.png)